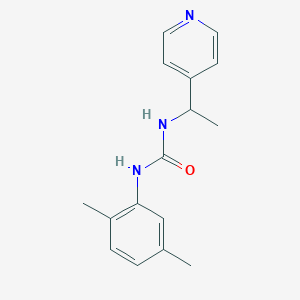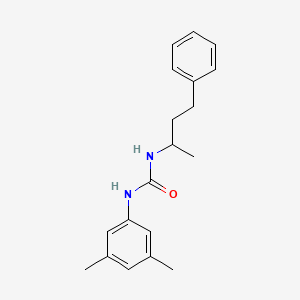
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEM is a piperidine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in increased levels of these neurotransmitters, leading to the observed biological effects of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, indicating its potential use as an analgesic and anti-inflammatory agent. N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. Additionally, N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in lab experiments is its wide range of biological activities, making it a versatile compound for various studies. Additionally, N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been shown to have low toxicity levels, making it a safe compound to work with. However, one of the limitations of using N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide. One potential area of research is the development of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide derivatives with improved solubility and bioavailability. Additionally, the potential use of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy, warrants further investigation. Finally, the potential use of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide in the development of new drugs for pain and inflammation should be explored.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-methoxybenzylamine with 3-methylpiperidine-1-carboxylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide has also been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and epilepsy.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-4-8-16(10-11)14(17)15-12-6-3-7-13(9-12)18-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHWBPNYAUULQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-methylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)


methanone](/img/structure/B7461016.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)
![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)

![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)